1,2,3,4-Tetrahydro-1,1'-binaphthalene
Description
The 1,1'-binaphthalene (B165201) scaffold is the foundation for a class of privileged ligands and organocatalysts that have had a profound impact on chemical synthesis. Their unique structural feature is axial chirality, which arises from restricted rotation around the C-C single bond connecting the two naphthalene (B1677914) rings. This creates a stable, well-defined three-dimensional chiral environment that can effectively control the stereochemical outcome of a chemical reaction.
Axially chiral biaryl compounds are cornerstone structures in numerous areas of modern chemistry. evitachem.com Their rotationally hindered biaryl axis is the key stereochemical element in a growing number of natural products, pharmaceuticals, and, most notably, chiral ligands and organocatalysts. acs.org In the pharmaceutical and agrochemical industries, the biological activity of a molecule is often linked to a specific enantiomer, making their stereoselective synthesis a critical endeavor. nih.gov
The rigid C2-symmetric framework of many biaryl ligands, such as those derived from 1,1'-binaphthyl, provides an excellent chiral environment when complexed with a metal center. sigmaaldrich.comsynthesiswithcatalysts.com This has made them indispensable tools in asymmetric catalysis, enabling the efficient synthesis of enantiomerically pure compounds. acs.orgresearchgate.net The development of transition metal-catalyzed reactions utilizing these ligands has revolutionized the synthesis of complex molecules, finding broad application in the creation of new materials and life-saving drugs. researchgate.net
1,2,3,4-Tetrahydro-1,1'-binaphthalene is a derivative of the parent 1,1'-binaphthalene structure where one of the two naphthalene rings has been partially hydrogenated. This places it within the family of hydrogenated binaphthyls, which includes the well-known H₈-BINOL and H₈-BINAP ligands, where both naphthalene rings are saturated. acs.org The synthesis of the parent this compound can be achieved through methods like the catalytic hydrogenation of 1,1'-binaphthalene over a palladium or platinum catalyst. evitachem.com
The rationale for hydrogenating the aromatic rings of binaphthyl scaffolds is to modify their electronic and steric properties. These changes can lead to catalysts with different solubilities, acidities, and geometries, including altered dihedral and bite angles. acs.org In many cases, these partially hydrogenated ligands, often referred to as "H₈" derivatives, have demonstrated superior performance compared to their fully aromatic (or "aromatic") counterparts. For instance, H₈-BINOL based catalysts have been shown to be more powerful and versatile alternatives in certain asymmetric reactions, providing excellent yields and higher enantioselectivity. acs.org The lower dihedral angle in the transition state of reactions using H₈-BINOL catalysts compared to BINOL is cited as a reason for this improved performance. acs.org
While detailed catalytic applications for the specific this compound scaffold are not as widely documented as for H₈-BINAP or H₈-BINOL, its structure represents a logical step in the systematic modification of the binaphthyl framework to fine-tune catalytic activity and selectivity.
Table 1: Comparison of Selected Binaphthalene Scaffolds
| Feature | 1,1'-Binaphthalene | This compound | H₈-BINOL/H₈-BINAP |
| Structure | Two fully aromatic naphthalene rings | One aromatic and one tetrahydro-naphthalene ring | Two tetrahydro-naphthalene rings |
| Synthesis | Oxidative coupling of 2-naphthol | Catalytic hydrogenation of 1,1'-binaphthalene evitachem.com | Partial hydrogenation of BINOL researchgate.netorgsyn.org |
| Key Property | Foundational rigid aromatic scaffold | Hybrid aromatic/alicyclic structure | Increased flexibility, modified bite angle and electronic properties acs.org |
| Molecular Formula | C₂₀H₁₄ | C₂₀H₁₈ | C₂₀H₂₂O₂ (H₈-BINOL) |
The story of binaphthyl-derived ligands is intrinsically linked to the pioneering work of Ryōji Noyori and his collaborators, who introduced the chiral diphosphine ligand BINAP (2,2′-bis(diphenylphosphino)-1,1′-binaphthyl) in 1980. wikipedia.org This discovery was a landmark in asymmetric catalysis. wikipedia.org The first practical syntheses of enantiomerically pure (R)- and (S)-BINAP were reported in 1986, which involved the resolution of the racemic bis-phosphine oxide. wikipedia.org
BINAP quickly proved to be an exceptionally effective ligand for a variety of metal-catalyzed enantioselective reactions. orgsyn.org Ruthenium complexes of BINAP, for example, were successfully used for the asymmetric hydrogenation of numerous substrates, including functionalized ketones and olefins, which became a key technology for the industrial production of important chiral compounds like (–)-menthol. orgsyn.orgresearchgate.net
Following the initial success of BINAP and the related diol, BINOL, researchers began to develop derivatives to expand their utility and improve their catalytic performance. sigmaaldrich.com This led to the creation of ligands with different substituents on the binaphthyl backbone or on the phosphorus atoms. A significant evolution was the development of the partially hydrogenated H₈-BINAP and H₈-BINOL catalysts. acs.org These "second-generation" ligands offered different steric and electronic profiles, often resulting in higher catalytic activities and enantioselectivities in reactions such as the hydrogenation of unsaturated carboxylic acids. acs.org The development of these modified scaffolds, including structures like this compound, continues to be driven by the quest for new and more efficient catalysts for synthesizing enantiomerically pure molecules. acs.org
Table 2: Key Historical Developments of Binaphthyl Ligands
| Year | Development | Significance |
| 1980 | Discovery and synthesis of BINAP by Noyori and colleagues. wikipedia.org | Introduced a new class of highly effective C₂-symmetric, axially chiral diphosphine ligands. orgsyn.org |
| 1986 | Report of the first practical, preparative-scale synthesis of optically pure BINAP. wikipedia.org | Made both enantiomers of BINAP accessible for widespread use in research and industry. researchgate.net |
| Late 1980s/Early 1990s | Application of BINAP-metal complexes (e.g., Ru-BINAP) in asymmetric hydrogenations. researchgate.net | Revolutionized the synthesis of chiral alcohols and other compounds, including commercial applications. orgsyn.org |
| 1990s-Present | Synthesis of H₈-BINAP and other partially hydrogenated derivatives. | Demonstrated that modifying the aromaticity of the scaffold can lead to improved catalytic performance. acs.org |
| 2000s-Present | Development of BINOL-derived Brønsted acids (e.g., TRIP). researchgate.net | Expanded the use of the binaphthyl scaffold from transition metal catalysis to organocatalysis. |
Structure
2D Structure
3D Structure
Properties
CAS No. |
199128-30-8 |
|---|---|
Molecular Formula |
C20H18 |
Molecular Weight |
258.4 g/mol |
IUPAC Name |
1-(1,2,3,4-tetrahydronaphthalen-1-yl)naphthalene |
InChI |
InChI=1S/C20H18/c1-3-11-17-15(7-1)9-5-13-19(17)20-14-6-10-16-8-2-4-12-18(16)20/h1-5,7-9,11-13,20H,6,10,14H2 |
InChI Key |
XIBLJLTUROSMKI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Synthetic Methodologies for 1,2,3,4 Tetrahydro 1,1 Binaphthalene and Its Advanced Derivatives
Total Synthesis Strategies for 1,2,3,4-Tetrahydro-1,1'-binaphthalene
The total synthesis of this compound, often referred to in its hydroxylated form as H8-BINOL, involves creating a C-C bond between two naphthalene (B1677914) rings, one of which is partially saturated.
Stereoselective Synthetic Pathways
Stereoselective synthesis aims to control the formation of stereoisomers. For axially chiral compounds like this compound, this means controlling the atropisomeric configuration (R or S). A key strategy involves the asymmetric cross-coupling of two naphthalene precursors.
One of the most powerful methods for constructing the binaphthyl skeleton is the Suzuki-Miyaura cross-coupling reaction. researchgate.net This palladium-catalyzed reaction typically involves the coupling of an arylboronic acid with an aryl halide. In the context of this compound, this could involve coupling a tetrahydronaphthylboronic acid with a naphthyl halide, or vice versa. The stereoselectivity is induced by using a chiral phosphine (B1218219) ligand that coordinates to the palladium catalyst, creating a chiral environment that favors the formation of one atropisomer over the other. researchgate.net For instance, ligands like (R)-BINAP have been instrumental in achieving high enantioselectivity in such couplings. researchgate.net The choice of ligand, palladium precursor, base, and solvent can dramatically influence both the yield and the enantiomeric excess (ee) of the desired product. researchgate.net
Another significant method is the Negishi cross-coupling, which utilizes an organozinc reagent. researchgate.net This reaction has proven effective for the synthesis of sterically hindered biaryls. researchgate.net The use of chiral ligands, such as the ferrocenyl-based (R,S)-PPFA, with a palladium catalyst can afford chiral binaphthalene derivatives in good yields and with notable enantioselectivities. researchgate.net
The Heck reaction, another palladium-catalyzed process, can also be employed to form the crucial C-C bond. uwindsor.ca Asymmetric Heck reactions (AHR) have been developed to generate stereogenic centers, including those that lead to axial chirality. uwindsor.canih.gov These reactions often involve intramolecular cyclization but can be adapted for intermolecular couplings to construct the binaphthyl core. uwindsor.ca
Chemoenzymatic Approaches to Enantiomerically Enriched Forms
Chemoenzymatic synthesis combines the efficiency of chemical reactions with the high selectivity of biological catalysts (enzymes). This approach is particularly valuable for producing enantiomerically pure compounds. umich.edu
Enzymatic kinetic resolution is a prominent chemoenzymatic strategy. nih.govresearchgate.net In this process, an enzyme selectively catalyzes a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For example, a racemic mixture of a hydroxylated precursor to this compound can be subjected to enzymatic acylation using a lipase (B570770), such as Candida antarctica lipase (CAL-B) or Pseudomonas cepacia lipase (PS-C). researchgate.net The enzyme will selectively acylate one enantiomer (e.g., the R-enantiomer), producing an ester that can be easily separated from the unreacted S-enantiomer alcohol by chromatography. researchgate.net The efficiency of the resolution is quantified by the enantiomeric ratio (E), with high E values indicating excellent selectivity. nih.gov
The following table summarizes the key aspects of different lipases used in kinetic resolutions:
| Enzyme Name | Abbreviation | Source Organism |
| Candida antarctica lipase B | CAL-B | Candida antarctica |
| Pseudomonas fluorescens lipase | PFL | Pseudomonas fluorescens |
| Candida rugosa lipase | CRL | Candida rugosa |
| Porcine pancreas lipase | PPL | Porcine pancreas |
| Mucor javanicus lipase | MJ | Mucor javanicus |
This table presents a selection of enzymes commonly used in the kinetic resolution of chiral alcohols. nih.gov
Enantioselective Synthesis of Substituted this compound Derivatives
The synthesis of substituted derivatives allows for the fine-tuning of the ligand's steric and electronic properties, which is crucial for its performance in asymmetric catalysis.
Asymmetric Coupling Reactions for Axially Chiral Core Formation
Asymmetric coupling reactions are the most direct methods for establishing the axially chiral core in an enantioselective manner, avoiding the need for resolving a racemic mixture. nih.gov As mentioned previously, the Suzuki-Miyaura reaction is a cornerstone of this approach. researchgate.net The development of sophisticated chiral phosphine ligands has been a driving force in this field. nih.gov
For example, the coupling of a substituted 1-naphthylboronic acid with a substituted 2-iodonaphthalene (B183038) in the presence of a palladium catalyst and a chiral ligand can yield an axially chiral binaphthalene. The enantioselectivity of these reactions is highly dependent on the structure of the ligand, the nature of the substituents on the naphthalene rings, and the reaction conditions.
The following table provides examples of chiral ligands used in asymmetric cross-coupling reactions to generate biaryl chirality.
| Ligand Name | Abbreviation | Type |
| 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl | BINAP | Chiral Diphosphine |
| (R,S)-Phenyl-1-[(diphenylphosphino)ferrocenyl]ethylamine | (R,S)-PPFA | Chiral Ferrocenyl Phosphine |
| 1,1'-Bi-2-naphthol | BINOL | Chiral Diol |
This table showcases prominent chiral ligands that have been successfully employed in inducing axial chirality during biaryl synthesis. researchgate.netnih.gov
Chiral Resolution Techniques for Racemic Mixtures
When direct asymmetric synthesis is not feasible or provides low enantioselectivity, the resolution of a racemic mixture is a common alternative. wikipedia.org This involves separating the two enantiomers from a 50:50 mixture. libretexts.org
One of the most established methods is diastereomeric salt formation . libretexts.orgnumberanalytics.com If the racemic this compound derivative contains an acidic or basic functional group, it can be reacted with a chiral resolving agent (a chiral base or acid) to form a pair of diastereomeric salts. wikipedia.orglibretexts.org These diastereomers have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. numberanalytics.com Once separated, the pure enantiomer can be recovered by removing the resolving agent. wikipedia.org Common chiral resolving agents include tartaric acid, mandelic acid, and alkaloids like brucine. wikipedia.orglibretexts.org
Chromatographic methods using a chiral stationary phase (CSP) are also widely used. numberanalytics.comnih.gov In this technique, the racemic mixture is passed through a column packed with a chiral material. The two enantiomers interact differently with the CSP, causing them to travel through the column at different rates and thus be separated. High-performance liquid chromatography (HPLC) with a chiral column is a powerful analytical and preparative tool for this purpose. numberanalytics.com
Functionalization and Derivatization Strategies
Once the core this compound scaffold is obtained in enantiomerically pure form, it can be further functionalized to create a diverse range of ligands. These modifications are typically performed on existing functional groups or by direct C-H functionalization.
Common derivatization strategies include:
Phosphorylation: Hydroxy groups, typically at the 2 and 2' positions of the corresponding H8-BINOL, can be converted into phosphinites, phosphonites, or phosphites. A widely used method involves reacting the diol with chlorodiphenylphosphine (B86185) in the presence of a base to yield a diphosphinite ligand.
Halogenation: Introducing halogen atoms (e.g., bromine or iodine) onto the aromatic rings provides synthetic handles for further transformations, such as Sonogashira or Suzuki cross-coupling reactions to introduce new substituents. chemrxiv.org For instance, N-bromosuccinimide (NBS) can be used for selective bromination. nih.gov
Modification of Substituents: Existing substituents can be chemically altered. For example, methoxy (B1213986) groups can be cleaved using reagents like boron tribromide (BBr₃) to yield hydroxyl groups, which can then be used for further derivatization.
These functionalization strategies are essential for creating libraries of ligands with tailored properties for specific applications in asymmetric catalysis. nih.govchemrxiv.org
Regioselective Introduction of Donor Atoms and Functional Groups
The strategic introduction of functional groups at specific positions on the this compound skeleton is fundamental to creating tailored catalysts. A common multi-step strategy begins with the protection of the hydroxyl groups of H8-BINOL, followed by regioselective halogenation and subsequent cross-coupling reactions. acs.org
One established method involves the selective bromination or iodination of the protected H8-BINOL scaffold using reagents like n-butyllithium (n-BuLi) followed by a halogen source. acs.org This dihalogenated intermediate serves as a versatile platform for introducing a variety of functionalities. For instance, Suzuki coupling reactions with substituted aromatic boronic acids allow for the introduction of aryl groups, which can carry additional functional groups like aldehydes or hydroxyls. acs.orgnih.gov
Another powerful technique for functionalization is the Vilsmeier-Haack reaction, which can be used to introduce formyl (aldehyde) groups onto the aromatic rings. nih.gov For example, a (R)-2,2',7,7'-tetramethoxy-1,1'-binaphthalene precursor can undergo a Vilsmeier-Haack formylation to yield the corresponding (R)-8,8'-dicarbaldehyde derivative in high yield. nih.gov These aldehyde groups can then be reduced, for instance with sodium borohydride (B1222165) (NaBH₄), to form dihydroxy ligands. nih.gov Direct bromination of the binaphthyl core can also be achieved using N-bromosuccinimide (NBS) under reflux conditions. nih.gov
The table below summarizes key regioselective functionalization reactions on the tetrahydro-binaphthalene scaffold.
| Precursor Scaffold | Reagent(s) | Functional Group Introduced | Position(s) | Resulting Derivative |
| Protected H8-BINOL | 1. n-BuLi 2. Halogen source | Halogen (Br, I) | Varies | Dihalogenated H8-BINOL |
| Dihalogenated H8-BINOL | Ar-B(OH)₂ (Suzuki Coupling) | Aryl group | Varies | Aryl-substituted H8-BINOL |
| (R)-2,2',7,7'-tetramethoxy-1,1'-binaphthalene | Vilsmeier-Haack Reagent | Formyl (-CHO) | 8,8' | (R)-8,8'-dicarbaldehyde-2,2',7,7'-tetramethoxy-1,1'-binaphthalene |
| (R)-2,2',7,7'-tetramethoxy-1,1'-binaphthalene | N-Bromosuccinimide (NBS) | Bromo (-Br) | Varies | Brominated tetramethoxy-1,1'-binaphthalene |
| (R)-8,8'-dicarbaldehyde derivative | Sodium Borohydride (NaBH₄) | Hydroxymethyl (-CH₂OH) | 8,8' | (R)-8,8'-dihydroxymethyl derivative |
Synthesis of Phosphine, Phosphite (B83602), and Phosphoramidite (B1245037) Derivatives
Phosphorus-containing ligands derived from the this compound scaffold are among the most important in asymmetric catalysis.
Phosphine Derivatives The synthesis of diphosphine ligands, such as H8-BINAP, is a well-established process. A common route involves the lithiation of a double-brominated precursor with n-butyllithium (n-BuLi) at low temperatures, followed by quenching with an electrophilic phosphorus source like chlorodiphenylphosphine. nih.gov This method allows for the creation of ligands such as (R)-(+)-2,2′-Bis(diphenylphospino)-5,5′,6,6′,7,7′,8,8′-octahydro-1,1′-binaphthyl, commonly known as (R)-H8-BINAP. nih.govsigmaaldrich.com
Phosphite Derivatives H8-BINOL-derived phosphites are also effective organocatalysts. nih.gov The synthesis typically involves the reaction of the diol (H8-BINOL) with a suitable phosphorus(III) chloride reagent. These phosphite ligands have demonstrated high efficiency in reactions such as asymmetric additions to imines. nih.gov
Phosphoramidite Derivatives Phosphoramidites represent another critical class of ligands and are key reagents in oligonucleotide synthesis. nih.govtwistbioscience.com The general method for their synthesis can be adapted for H8-BINOL. The process involves reacting the hydroxyl groups of the H8-BINOL scaffold with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of a mild base. nih.govsemanticscholar.org The diisopropylamino group is often used due to its steric bulk, which balances stability with reactivity during subsequent coupling reactions. nih.gov
The table below outlines the synthesis of various phosphorus derivatives of this compound.
| Derivative Type | Precursor | Key Reagent(s) | General Product Structure |
| Phosphine (H8-BINAP) | Dibromo-H8-binaphthyl derivative | 1. n-BuLi 2. ClP(Ph)₂ | H8-Binaphthyl-di(diphenylphosphine) |
| Phosphite | H8-BINOL | PCl₃ or related P(III) halides | H8-Binaphthyl-O-P-O- |
| Phosphoramidite | H8-BINOL | 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite | H8-Binaphthyl-(O-P(NR₂)OCH₂CH₂CN)₂ |
Formation of Nitrogen-Containing Derivatives (e.g., Diamines, Schiff Bases)
Nitrogen-containing derivatives of the tetrahydro-binaphthalene core, including Schiff bases and diamines, are valuable as fluorescent probes and chiral ligands. nih.govmdpi.com
Schiff Bases Schiff base derivatives are typically formed through the condensation reaction between an amino group and an aldehyde. mdpi.com For the tetrahydro-binaphthalene series, this involves reacting a formyl-substituted derivative (such as 3,3'-diformyl-H8-BINOL) with a primary amine. mdpi.com For example, condensation with an amino acid like (S)-tert-leucine can produce a chiral Schiff base ligand. mdpi.com These ligands have been successfully used in metal-catalyzed asymmetric coupling reactions. mdpi.com
Diamine Derivatives The synthesis of chiral diamine derivatives is also a key strategy for developing advanced ligands. While many examples start from 1,1'-binaphthyl-2,2'-diamine, the principles can be applied to the hydrogenated scaffold. acs.org These diamines can be used directly as ligands or can be further functionalized. For instance, they can serve as precursors for bisaminophosphine ligands, which are highly effective in rhodium-catalyzed enantioselective hydrogenations. acs.org Chiral H8-BINOL-based dialdehydes can also be used in combination with chiral diamines for applications in enantioselective fluorescent recognition. nih.gov
The table below details examples of nitrogen-containing derivatives.
| Derivative Type | Precursor(s) | Reaction Type | Application/Significance |
| Schiff Base | Formyl-substituted H8-BINOL + Primary Amine (e.g., (S)-tert-leucine) | Condensation | Chiral ligands for metal catalysis mdpi.com |
| Diamine Derivative | H8-BINOL dialdehyde (B1249045) + Chiral Diamine | Condensation | Fluorescent recognition probes nih.gov |
| Bisaminophosphine | Diamine-substituted H8-binaphthyl + Phosphine source | Phosphinylation | Ligands for asymmetric hydrogenation acs.org |
Stereochemical Principles and Analysis of 1,2,3,4 Tetrahydro 1,1 Binaphthalene
Atropisomerism and Axial Chirality in 1,2,3,4-Tetrahydro-1,1'-binaphthalene
This compound is a prime example of a molecule exhibiting atropisomerism, a type of stereoisomerism that arises from hindered rotation around a single bond. nih.govnih.gov In this case, the chiral axis is the C1-C1' bond connecting the naphthalene (B1677914) and tetrahydronaphthalene rings. The rotation around this bond is restricted due to the steric hindrance between the hydrogen atoms on the 8 and 8' positions and the substituents on the respective rings. This restricted rotation gives rise to two stable, non-superimposable mirror-image conformations, known as atropoenantiomers, which are designated as (R)- and (S)-isomers. nih.gov
Unlike point chirality, which is centered on an atom (like an asymmetric carbon), the chirality of this compound is a property of the molecule as a whole, resulting from the non-planar arrangement of the two ring systems. The partial hydrogenation of one of the naphthalene rings introduces a degree of flexibility and alters the steric environment around the chiral axis compared to the fully aromatic 1,1'-binaphthyl. This modification influences the energy barrier to rotation and, consequently, the optical stability of the atropisomers.
Conformational Analysis and Rotational Barriers
The conformational landscape of this compound is defined by the dihedral angle between the two naphthyl planes. The two most stable conformations are generally the syn and anti (or gauche and trans) forms, which represent energy minima. The transition states for the interconversion of these conformers involve more eclipsed arrangements, which are energetically unfavorable due to increased steric repulsion.
Direct experimental data on the preferred conformations of this compound is scarce. However, a study on a closely related compound, (±)-2,2′,3,3′-tetrahydro-(1,1′-binaphthalene)-4,4′(1H,1′H)-dione, provides valuable insights. Through dipole moment measurements and single-crystal X-ray diffraction, it was determined that this dione (B5365651) derivative predominantly exists in the trans conformation in the solid state. In solution (carbon tetrachloride and benzene), the trans rotamer was also found to be more stable and more populated than the gauche form. This preference for the trans conformation is attributed to the balance of attractive and repulsive forces between the two halves of the molecule.
Theoretical calculations, primarily using Density Functional Theory (DFT), have been instrumental in mapping the conformational landscapes and determining the rotational barriers of binaphthyl systems. For the parent 1,1'-binaphthyl, the computationally predicted racemization barrier for the anti-Ci transition state is in the range of 18.3–24.8 kcal/mol. acs.org More recent and accurate calculations place this value at 23.0 kcal/mol. acs.org
For this compound, it is expected that the hydrogenation of one ring would lead to a lower rotational barrier compared to the fully aromatic 1,1'-binaphthyl. This is because the saturated ring is more flexible and can deform to a greater extent to alleviate steric strain in the transition state. However, without specific theoretical studies on this molecule, the exact value of the rotational barrier remains to be determined.
Below is a table summarizing the calculated rotational barriers for 1,1'-binaphthyl, which can serve as a reference for understanding the energy landscape of its tetrahydro derivative.
| Compound | Method | Calculated Rotational Barrier (kcal/mol) |
| 1,1'-Binaphthyl | MNDO | 15.1 - 20.6 |
| 1,1'-Binaphthyl | AM1 | 20.6 - 26.3 |
| 1,1'-Binaphthyl | PM3 | 23.1 |
| 1,1'-Binaphthyl | B3LYP/6-31G(d,p) | 23.0 |
Optical Stability and Racemization Pathways
The optical stability of atropisomers is directly related to the height of the rotational energy barrier. A higher barrier corresponds to greater stability and a slower rate of racemization (the conversion of one enantiomer into an equal mixture of both). The racemization of binaphthyl derivatives typically proceeds through a planar or near-planar transition state.
The stability of atropisomers can be significantly influenced by the presence of substituents, particularly at the 2 and 2' positions. Bulky substituents in these positions increase the steric hindrance to rotation, thereby raising the racemization barrier and enhancing optical stability. acs.org
Chiroptical Properties and Their Relation to Absolute Configuration
Chiroptical techniques, such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD), are powerful tools for studying chiral molecules like this compound. These methods measure the differential absorption of left and right circularly polarized light, providing information about the absolute configuration and conformation of the molecule.
The CD spectra of binaphthyl derivatives are characterized by strong signals, particularly in the UV region, which arise from the chiral arrangement of the naphthalene chromophores. nih.govcas.cz The sign and intensity of the Cotton effects in the CD spectrum are directly related to the helicity of the binaphthyl system. For instance, a positive CD couplet near 225 nm is often associated with the (S) absolute configuration in certain binaphthyl derivatives. nih.gov
VCD spectroscopy, which measures circular dichroism in the infrared region, can also provide detailed information about the molecular conformation in solution. cas.cz By comparing experimental VCD spectra with those predicted by theoretical calculations, it is possible to determine the preferred conformations and even the dihedral angle between the naphthyl planes with a high degree of accuracy. cas.cz While specific CD or VCD spectra for this compound are not widely reported, the principles established for other binaphthyl systems would be applicable for determining its absolute configuration and conformational preferences.
Advanced Spectroscopic and Structural Elucidation of 1,2,3,4 Tetrahydro 1,1 Binaphthalene Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
NMR spectroscopy is an indispensable tool for elucidating the structure and stereochemistry of organic molecules in solution. For 1,2,3,4-Tetrahydro-1,1'-binaphthalene derivatives, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques, along with variable temperature studies and residual dipolar coupling analysis, provides a comprehensive understanding of their conformational preferences and dynamic behavior.
Advanced 1D and 2D NMR Techniques (e.g., NOESY, ROESY)
The Nuclear Overhauser Effect (NOE) is a phenomenon that depends on the spatial proximity of nuclei, making it a powerful tool for determining the relative stereochemistry and conformation of molecules. columbia.eduacdlabs.comnanalysis.comlibretexts.org In 2D NOE Spectroscopy (NOESY), cross-peaks are observed between protons that are close in space (< 5 Å), regardless of the number of bonds separating them. nanalysis.comlibretexts.org For this compound derivatives, NOESY experiments are crucial for establishing the through-space correlations between the protons of the two naphthyl moieties, which in turn defines the torsional angle around the C1-C1' bond.
Rotating-frame Overhauser Effect Spectroscopy (ROESY) provides similar through-space correlation information to NOESY. columbia.edureddit.com However, ROESY is particularly useful for medium-sized molecules (MW ~700-1200 amu) where the NOE enhancement may be close to zero. columbia.edureddit.com Since this compound and its simple derivatives fall into the category of small to medium-sized molecules, both NOESY and ROESY can be effectively employed. columbia.edu For instance, the observation of strong NOE/ROE correlations between a proton on one naphthalene (B1677914) ring and a proton on the other would indicate a syn- or nearly syn-periplanar arrangement, while the absence of such correlations would suggest an anti-periplanar conformation.
Table 1: Representative ¹H and ¹³C NMR Data for Tetrahydronaphthalene Derivatives
| Compound | Proton | Chemical Shift (ppm) | Carbon | Chemical Shift (ppm) |
| 1,2,3,4-Tetrahydro-1-naphthol chemicalbook.com | H-1 | 4.72 | C-1 | - |
| Aromatic H | 7.38, 7.28-6.96 | Aromatic C | - | |
| Aliphatic H | 2.74, 2.05-1.77 | Aliphatic C | - | |
| 3,3',4,4'-Tetraphenyl-[1,1'-binaphthalene]-2,2'-diol rsc.org | OH | 5.81 | C-OH | 147.0 |
| Aromatic H | 8.21, 7.58, 7.52, 7.31, 7.23, 7.15, 7.11 | Aromatic C | 139.3, 137.9, 135.6, 130.9, 130.7, 130.0, 128.7, 128.0, 127.6, 127.4, 126.9, 124.2, 122.9, 113.3 |
Low-Temperature NMR and Variable-Temperature NMR Studies
Variable-temperature (VT) NMR spectroscopy is a powerful technique for studying dynamic processes, such as conformational changes and restricted bond rotation. youtube.commontana.edunih.gov In the case of atropisomeric compounds like this compound derivatives, VT-NMR can be used to determine the energy barrier to rotation around the C1-C1' chiral axis. nih.govmdpi.com
At low temperatures, the interconversion between different rotamers can be slowed down on the NMR timescale, leading to the observation of separate signals for each conformer. youtube.comnih.gov As the temperature is increased, these signals broaden and eventually coalesce into a single, averaged signal at the coalescence temperature (Tc). youtube.comnih.gov The Eyring equation can then be used to calculate the free energy of activation (ΔG‡) for the rotational process from the coalescence temperature and the chemical shift difference between the signals of the individual conformers at low temperature. nih.govresearchgate.net This information is critical for assessing the configurational stability of the atropisomers. mdpi.com For instance, a high rotational barrier (>24 kcal/mol) indicates that the atropisomers are stable and can be isolated. mdpi.com
A study on the enantiopurity determination of amines using BINOL derivatives as chiral solvating agents demonstrated the utility of variable-temperature NMR. At lower temperatures, better resolution of the signals for the two enantiomers was observed due to the longer lifetime of the diastereomeric complexes. nih.gov
Residual Dipolar Coupling (RDC) Analysis for Conformational Insight
Residual dipolar couplings (RDCs) provide long-range structural information by defining the relative orientation of internuclear vectors with respect to an external magnetic field. nih.govwikipedia.org This technique is particularly valuable for determining the stereochemistry and conformation of flexible molecules in solution, where traditional NOE-based distance restraints may be insufficient. nih.gov
To measure RDCs, the molecule of interest is dissolved in a dilute liquid crystalline medium, which induces a slight alignment of the solute molecules with the magnetic field. wikipedia.org This partial alignment prevents the complete averaging of dipolar couplings, resulting in measurable RDCs that are superimposed on the scalar J-couplings. nih.govtum.de The magnitude of the RDC is dependent on the distance between the coupled nuclei and the orientation of the internuclear vector. nih.gov
For this compound derivatives, RDC analysis can provide precise information on the torsional angle between the two naphthyl rings, as well as the conformation of the tetrahydrogenated ring. By measuring ¹H-¹³C and ¹H-¹H RDCs and fitting them to a molecular model, it is possible to obtain a detailed and accurate picture of the molecule's three-dimensional structure in solution. nih.govnih.gov
X-ray Crystallography for Solid-State Stereochemistry
X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of molecules in the solid state. This technique provides precise information about bond lengths, bond angles, and torsional angles, allowing for the definitive assignment of absolute stereochemistry.
For derivatives of this compound, obtaining a single crystal suitable for X-ray diffraction analysis can provide invaluable information about the preferred conformation in the solid state. The crystal structure would reveal the exact dihedral angle between the two naphthalene moieties, the conformation of the saturated ring (e.g., half-chair or twist-boat), and the packing of the molecules in the crystal lattice.
While specific X-ray crystallographic data for this compound was not found in the search results, data for related structures such as spiro-bis(1,2,3,4-tetrahydronaphthalene) derivatives have been reported. researchgate.net For example, one such derivative was found to crystallize in the monoclinic P2/c space group. researchgate.net Studies on hydrogenated fullerenes and poly(norbornene)s also demonstrate the utility of X-ray analysis in understanding the structural changes upon hydrogenation. researchgate.netresearchgate.net
Table 2: Representative Crystal Data for a Tetrahydronaphthalene Derivative
| Parameter | Value |
| Compound | 1,2,3,4-Tetrahydro-1,4-methanonaphthalene-2,3-diol nih.gov |
| Formula | C₁₁H₁₂O₂ |
| Crystal System | Orthorhombic |
| Space Group | Pccn |
| a (Å) | 10.240 (2) |
| b (Å) | 6.2370 (12) |
| c (Å) | 27.503 (6) |
| V (ų) | 1756.5 (6) |
| Z | 8 |
Note: This table provides an example of crystallographic data for a related compound.
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) Spectroscopy
Circular dichroism (CD) and optical rotatory dispersion (ORD) are powerful chiroptical techniques that provide information about the stereochemistry of chiral molecules. creative-biostructure.comfiveable.me CD spectroscopy measures the differential absorption of left and right circularly polarized light, while ORD measures the rotation of the plane of plane-polarized light as a function of wavelength. creative-biostructure.comfiveable.me
For axially chiral compounds like this compound derivatives, the CD and ORD spectra are highly sensitive to the torsional angle between the two naphthalene chromophores. The exciton (B1674681) coupling between the electronic transitions of the two naphthyl moieties gives rise to characteristic bisignate Cotton effects in the CD spectrum. The sign and intensity of these Cotton effects can be directly related to the absolute configuration (P or M) of the chiral axis. tum.de
Simulated CD spectra for (R)-1,1'-binaphthol show a strong dependence of the spectral features on the dihedral angle. nih.gov The chiroptical properties of binaphthyl-based macrocycles have also been shown to be sensitive reporters of the strain and shape of the internal cavities, which influences the dihedral angle of the binaphthyl units. wikipedia.org The CD spectra of optically active 1,1'-binaphthyl have been used to establish its absolute configuration by comparison with derivatives of known chirality. rsc.org
Vibrational Circular Dichroism (VCD) for Absolute Stereochemistry
Vibrational circular dichroism (VCD) is a powerful technique for determining the absolute configuration of chiral molecules in solution. wikipedia.orgnih.govnih.govjascoinc.combruker.com VCD measures the differential absorption of left and right circularly polarized infrared light corresponding to vibrational transitions. wikipedia.orgbruker.com A key advantage of VCD is that every vibrational mode in a chiral molecule is, in principle, VCD active, providing a rich source of stereochemical information. wikipedia.org
The absolute configuration of a molecule can be determined by comparing its experimental VCD spectrum with the spectrum predicted by ab initio quantum mechanical calculations for a specific enantiomer. jascoinc.com A good agreement between the experimental and calculated spectra allows for an unambiguous assignment of the absolute stereochemistry. This method has been successfully applied to a wide range of chiral molecules, including those with conformational flexibility.
For this compound derivatives, VCD spectroscopy can provide detailed information about both the absolute configuration of the chiral axis and the preferred conformation of the flexible tetrahydrogenated ring in solution. The VCD spectra of these compounds are expected to be sensitive to the dihedral angle between the naphthyl units and the puckering of the saturated ring.
Applications of 1,2,3,4 Tetrahydro 1,1 Binaphthalene Derivatives in Asymmetric Catalysis
Design Principles for Chiral Ligands Based on 1,2,3,4-Tetrahydro-1,1'-binaphthalene
The success of a chiral ligand in asymmetric catalysis hinges on its ability to create a well-defined, three-dimensional chiral pocket around the metal center. Ligands based on the this compound scaffold, such as (R)- or (S)-H₈-BINAP, are a testament to this principle. The partial hydrogenation of the binaphthyl core imparts distinct characteristics compared to fully aromatic analogues like BINOL or BINAP. acs.org These ligands possess different solubilities, acidities, and racemization profiles, as well as unique geometries and bite angles, making them highly versatile catalysts. acs.org The inherent C₂ symmetry and conformational rigidity remain critical, ensuring a consistent and predictable transfer of chirality during the catalytic cycle. acs.org
Modulating Steric and Electronic Properties for Enhanced Selectivity
The fine-tuning of a ligand's steric and electronic profile is crucial for optimizing reactivity and enantioselectivity. For binaphthyl-based ligands, this is typically achieved by introducing substituents at various positions on the aromatic rings. For instance, the use of bulky and electron-rich diphosphine ligands has been shown to be highly effective in selectively yielding desired products. acs.org
In the context of H₈-BINAP and its parent compound BINAP, modifications such as adding 3,5-dimethylphenyl groups to the phosphine (B1218219) moieties (creating DM-BINAP) can enhance efficiency in specific reactions like the hydrogenation of cyclic ketones. thieme-connect.com Conversely, the H₈-BINAP ligand itself often demonstrates superior enantioselectivities in the ruthenium-catalyzed asymmetric hydrogenation of substrates like α,β-unsaturated carboxylic acids and allylic alcohols compared to the parent BINAP. thieme-connect.comtakasago.com This superiority highlights how the altered electronic nature and geometry of the partially hydrogenated backbone can create a more effective chiral environment for certain classes of substrates. thieme-connect.comtakasago.com The tunability of these ligands is further exemplified by the development of phosphoramidite (B1245037) ligands based on the H₈-BINOL backbone, where varying the substituents on the 3,3'-positions allows for excellent enantiomeric control in reactions like the reductive amination of challenging alkylamine substrates. nih.gov
Ligand-Substrate and Ligand-Metal Interactions in Catalytic Enantioinduction
The transfer of chirality from the catalyst to the product is a dynamic process governed by a complex interplay of interactions between the metal, the chiral ligand, and the substrate. The mechanism often involves the formation of a key intermediate where the substrate is held in a specific orientation within the chiral pocket of the catalyst.
In many ruthenium-diamine-diphosphine catalyzed hydrogenations, the reaction proceeds through a "metal-ligand bifunctional" mechanism. nih.gov Here, a hydride on the ruthenium and a proton on the amine ligand are transferred simultaneously to the substrate via a six-membered pericyclic transition state, without direct coordination of the substrate's functional group (e.g., C=O) to the metal. nih.gov The enantioselectivity arises from the kinetic differentiation of the substrate's faces on the surface of the coordinatively saturated chiral metal complex. nih.gov
Furthermore, noncovalent interactions, such as CH-π and electrostatic forces, can play a decisive role in stabilizing the transition state and dictating stereochemical outcomes. nih.gov In some cases, attractive dispersion interactions between the ligand and the substrate are key to achieving high enantioselectivity. acs.org DFT calculations have revealed that ligands like H₈-BINAP can stabilize reaction intermediates, enabling reactions to proceed under milder conditions, such as at room temperature. acs.org This stabilization can be so significant that it overcomes expected steric repulsions, accelerating sterically demanding reactions by favorably arranging the transition state. acs.org
Transition Metal-Catalyzed Asymmetric Reactions
Complexes of this compound derivatives with transition metals like ruthenium, rhodium, and iridium are powerful catalysts for a diverse range of asymmetric transformations. The unique steric and electronic features of these ligands have led to high efficiencies and selectivities in reactions that form carbon-hydrogen, carbon-carbon, and carbon-heteroatom bonds.
Asymmetric Hydrogenation of Olefins and Imines
Asymmetric hydrogenation is a fundamental and widely used industrial process for creating chiral centers. Ruthenium complexes incorporating H₈-BINAP have proven to be exceptionally effective catalysts for the hydrogenation of various unsaturated compounds. Notably, they exhibit higher enantioselectivities than their fully aromatic BINAP counterparts in the hydrogenation of α,β-unsaturated carboxylic acids. thieme-connect.comtakasago.com For example, the hydrogenation of tiglic acid using a Ru(OAc)₂[(S)-H₈-BINAP] catalyst proceeds with 95% enantiomeric excess (ee), a significant improvement over the 82% ee achieved with the analogous (S)-BINAP catalyst.
The scope of these catalysts also extends to the direct asymmetric reductive amination of ketones to produce chiral β-arylamines, which are crucial pharmacophores. nih.gov Iridium catalysts paired with tunable phosphoramidite ligands derived from an H₈-BINOL backbone have enabled this transformation with excellent enantioselectivity, even for challenging alkylamines that lack secondary coordinating groups. nih.gov
Table 1: Asymmetric Hydrogenation of α,β-Unsaturated Carboxylic Acids with Ru-H₈-BINAP
| Substrate | Catalyst | Solvent | H₂ Pressure (atm) | Temp (°C) | Yield (%) | ee (%) |
|---|---|---|---|---|---|---|
| Tiglic Acid | Ru(OAc)₂[(S)-H₈-BINAP] | CH₃OH | 30 | 20 | >99 | 95 |
| Atropic Acid | Ru(OAc)₂[(R)-H₈-BINAP] | CH₃OH | 30 | 20 | >99 | 95 |
| (E)-2-Methyl-2-pentenoic acid | Ru(OAc)₂[(S)-H₈-BINAP] | CH₃OH | 100 | 20 | >99 | 94 |
Data sourced from research findings on Ru(II)-catalyzed asymmetric hydrogenations. thieme-connect.com
Asymmetric Carbon-Carbon Bond-Forming Reactions (e.g., Diels-Alder, Aldol, Michael Additions)
The construction of carbon-carbon bonds with high stereocontrol is a central goal of organic synthesis. Catalysts derived from this compound have shown significant promise in this area. Cationic rhodium(I) complexes with H₈-BINAP have been successfully employed in catalytic [2+2+2] cycloadditions to synthesize complex polycyclic aromatic structures like fluoranthenes at room temperature. acs.org The H₈-BINAP ligand was found to be crucial for stabilizing intermediates, thereby allowing the reaction to proceed under mild conditions. acs.org
These rhodium complexes also catalyze the linear cross-trimerization of alkynes and alkenes to generate substituted trienes. nih.gov Furthermore, chiral diphosphite ligands derived from H₈-BINOL have been used with copper catalysts for the highly enantioselective 1,4-addition of dialkylzinc reagents to cyclic enones, affording 3-alkyl substituted cycloalkanones with up to 99% ee. acs.org
Table 2: Asymmetric Cu-Catalyzed 1,4-Addition to Cycloenones using an H₈-BINOL-derived Ligand
| Enone | Alkylating Agent | Catalyst System | Yield (%) | ee (%) |
|---|---|---|---|---|
| 2-Cyclopentenone | Et₂Zn | (CuOTf)₂·C₆H₆ / H₈-BINOL diphosphite | 93 | 99 |
| 2-Cyclohexenone | Et₂Zn | (CuOTf)₂·C₆H₆ / H₈-BINOL diphosphite | 99 | >99 |
| 2-Cycloheptenone | Et₂Zn | (CuOTf)₂·C₆H₆ / H₈-BINOL diphosphite | 99 | 99 |
Data adapted from a study on asymmetric conjugate additions. acs.org
Asymmetric Carbon-Heteroatom Bond-Forming Reactions (e.g., Epoxidation, Amination)
The catalytic enantioselective formation of carbon-heteroatom bonds is essential for synthesizing a vast number of biologically active molecules and functional materials. While specific examples for epoxidation using this compound derivatives are less common, the principles are well-established with the parent binaphthyl systems. For instance, palladium complexes with BINAP derivatives have been extensively studied for asymmetric allylic amination. researchgate.net
More directly, palladium catalysts incorporating H₈-BINAP have been used in the synthesis of chiral 3-alkyl-substituted indolines via a tandem condensation-asymmetric hydrogenation sequence. sigmaaldrich.com In a different type of C-heteroatom bond formation, rhodium catalysts with H₈-BINAP have been used for the dehydrogenative silylation of C(sp³)–H bonds, achieving the desymmetrization of prochiral silanes with moderate to good enantioselectivity. acs.org For example, the cyclization of dihydrosilane 5 to the spirosilabiindane 6 proceeded with up to 39% ee when (R)-H₈-BINAP was used as the ligand. acs.org This represents a rare example of catalytic construction of a tetraorganosilicon stereocenter. acs.org
Palladium-Catalyzed Asymmetric Allylic Substitution Reactions
Palladium-catalyzed asymmetric allylic substitution (AAS) is a powerful method for the formation of carbon-carbon and carbon-heteroatom bonds. The development of chiral ligands that can effectively control the enantioselectivity of these reactions is a central theme in this field. Derivatives of this compound, particularly those incorporating phosphine moieties (H8-BINAP) and phosphoramidites, have demonstrated considerable potential in this arena.
In a notable study, a palladium catalyst supported by a novel (R)-H8-BINOL-derived monophosphine was developed for the arylation of 1-naphthyl triflate with an O-trimethylsilyl ketene (B1206846) acetal. This reaction produced tertiary centers with high enantiomeric excess (ee). The utility of this catalytic system was showcased in the gram-scale synthesis of (S)-Naproxen, achieving a 92% ee. acs.orgnih.gov
Furthermore, Gong and his research team described a palladium-catalyzed cascade arylation and asymmetric allylic alkylation of 1,3-butadienes with aryl iodides. acs.org This process utilized a chiral phosphoramidite ligand derived from a binaphthyl scaffold. The reaction yielded 1,2-difunctionalized products with high regioselectivity and enantioselectivity, reaching up to 87% ee. acs.org The choice of solvent was found to be crucial, with methyl tert-butyl ether (MTBE) providing the highest enantioselectivity compared to other solvents like tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), acetonitrile (B52724) (MeCN), and dimethylformamide (DMF). acs.org
While direct comparisons are often application-specific, the partially hydrogenated H8-BINAP ligand offers a more flexible and conformationally distinct chiral environment compared to its fully aromatic counterpart, BINAP. This can influence the stereochemical outcome of the reaction. For instance, in the asymmetric allylic amination of acyclic allylic carbonates catalyzed by a palladium/(S)-BINAP(S) system, high enantioselectivities were achieved. nih.gov The use of sterically modified BINAP derivatives, such as (S)-TolBINAP(S) and (S)-3,5-xylyl-BINAP(S), further enhanced the enantioselectivity. nih.gov Such findings with BINAP systems provide a strong rationale for exploring H8-BINAP derivatives in similar transformations, anticipating that the altered steric and electronic properties of the H8-binaphthyl backbone could lead to improved catalytic performance in certain contexts.
Table 1: Palladium-Catalyzed Asymmetric Allylic Substitution using H8-Binaphthyl Derivatives
| Ligand/Catalyst | Reaction Type | Substrates | Nucleophile | Product | Yield (%) | ee (%) | Ref |
|---|---|---|---|---|---|---|---|
| (R)-H8-BINOL-derived monophosphine/Pd | Arylation | 1-Naphthyl triflate, O-trimethylsilyl ketene acetal | - | (S)-Naproxen | - | 92 | acs.orgnih.gov |
| H8-BINOL-derived phosphoramidite/Pd(OAc)2 | Cascade Arylation/Allylic Alkylation | 1,3-Butadiene, Aryl iodides | Dialkylmalonate | 1,2-Difunctionalized alkenes | High | up to 87 | acs.org |
C-H Functionalization and Other Oxidative Transformations
The direct functionalization of carbon-hydrogen (C-H) bonds is a rapidly evolving field in organic synthesis, offering a more atom- and step-economical approach to molecular construction. Chiral ligands based on the this compound scaffold have been explored in palladium-catalyzed enantioselective C-H activation.
While the broader family of BINOL-derived ligands has seen application in this area, specific examples focusing on H8-BINOL derivatives in palladium-catalyzed C-H functionalization are noteworthy. The increased flexibility of the H8-BINOL backbone compared to BINOL can be advantageous in creating a well-defined chiral pocket around the metal center. nih.gov For instance, BINOL-derived phosphoramidite ligands have been found to be compatible with quinone-type oxidants in palladium-catalyzed asymmetric allylic C-H oxidation, a context where many phosphine ligands would be readily oxidized and deactivated. nih.gov This suggests the potential utility of H8-BINOL-based phosphoramidites in similar oxidative C-H functionalization reactions.
In a broader context of binaphthyl scaffolds, a new class of ligands termed NOBINAc, which combine the axial chirality of a binaphthyl framework with the coordinating properties of mono-N-protected amino acids, have been successfully employed in palladium-catalyzed enantioselective C-H activation and cycloaddition reactions. nih.gov These ligands facilitated the synthesis of enantioenriched 2-benzazepines with significantly higher enantioselectivities than traditional amino acid-based ligands. nih.gov This success with a modified binaphthyl scaffold underscores the potential for designing novel H8-binaphthyl-based ligands for asymmetric C-H functionalization.
Table 2: Examples of Binaphthyl Scaffolds in Palladium-Catalyzed C-H Functionalization
| Ligand Type | Reaction Type | Substrates | Outcome | Ref |
|---|---|---|---|---|
| BINOL-derived Phosphoramidite | Asymmetric Allylic C-H Oxidation | Alkenes | Compatible with quinone oxidants | nih.gov |
| NOBINAc (Binaphthyl-based) | Enantioselective C-H Activation/Cycloaddition | Homobenzyltriflamides, Allenes | High enantioselectivity in 2-benzazepine synthesis | nih.gov |
Organocatalytic Applications of this compound Scaffolds
The this compound framework is a cornerstone in the development of a diverse range of organocatalysts. The partial hydrogenation of the parent BINOL structure to H8-BINOL results in a catalyst with distinct properties, including different solubilities, acidities, and a more flexible, yet conformationally defined, chiral environment. acs.org This has led to the widespread use of H8-BINOL and its derivatives in a plethora of organocatalytic asymmetric reactions.
H8-BINOL-derived phosphoric acids have emerged as powerful Brønsted acid catalysts. In one notable example, a chiral phosphoric acid derived from H8-BINOL was used to catalyze the first organocatalytic asymmetric Biginelli reaction, producing chiral 3,4-dihydropyrimidin-2-(1H)-ones in high yields and with enantioselectivities of up to 97% ee. acs.org The reaction demonstrated broad substrate scope, accommodating various aldehydes, β-keto esters, and ureas. acs.org
In another application, a chiral magnesium H8-BINOL-derived bis(phosphate) complex acted as an effective organocatalyst in the cascade reaction of 4-aminoindoles with β,γ-unsaturated α-keto esters. nih.gov This transformation, proceeding via a C-7 Friedel–Crafts alkylation and N-hemiacetalization, afforded functionalized 1,7-annulated indole (B1671886) scaffolds in high yields (up to 98%), excellent enantioselectivities (up to 99%), and high diastereoselectivities (>20:1). nih.gov
H8-BINOL derivatives have also proven to be superior catalysts in certain hetero-Diels-Alder reactions. In a study involving the reaction of substituted aldehydes with Danishefsky's diene, a catalytic system derived from H8-BINOL provided excellent yields and enantioselectivities. acs.org A comparative screening of various BINOL and H8-BINOL derivatives, including halogenated and arylated analogs, confirmed that the H8-BINOL-based catalyst was superior. acs.org
Table 3: Organocatalytic Applications of H8-Binaphthyl Derivatives
| Catalyst Type | Reaction Type | Substrates | Product | Yield (%) | ee (%) | Ref |
|---|---|---|---|---|---|---|
| H8-BINOL-derived Phosphoric Acid | Asymmetric Biginelli Reaction | Aldehydes, β-Keto esters, Ureas | 3,4-Dihydropyrimidin-2-(1H)-ones | High | up to 97 | acs.org |
| Mg-H8-BINOL-derived Bis(phosphate) | Cascade Friedel–Crafts/Hemiacetalization | 4-Aminoindoles, β,γ-Unsaturated α-keto esters | 1,7-Annulated Indoles | up to 98 | up to 99 | nih.gov |
| H8-BINOL-based Catalytic System | Hetero-Diels-Alder Reaction | Aldehydes, Danishefsky's diene | Heterodienones | Excellent | Excellent | acs.org |
Structure-Activity and Structure-Selectivity Relationship Studies in Catalysis
The catalytic efficacy of ligands and organocatalysts derived from the this compound scaffold is intrinsically linked to their three-dimensional structure. The partial hydrogenation of the binaphthyl core introduces a greater degree of flexibility compared to the rigid, fully aromatic BINOL and BINAP systems. This conformational adaptability, coupled with the inherent C2-symmetry, allows for fine-tuning of the catalyst's steric and electronic properties, which in turn governs its activity and selectivity.
A key structural feature of H8-binaphthyl derivatives is the dihedral angle of the biaryl axis, which is smaller than that in the corresponding BINOL derivatives. This geometric distinction is believed to play a crucial role in the transition state of catalyzed reactions. For instance, in the asymmetric addition of nucleophiles to aldehydes, the lower dihedral angle of the H8-BINOL catalyst is credited with enabling higher enantioselectivities compared to its BINOL counterpart. acs.orgnih.gov The more flexible H8-BINOL backbone can adopt a conformation in the transition state that leads to more effective stereochemical communication. nih.gov
The substituents at the 3 and 3' positions of the H8-binaphthyl ring also have a profound impact on catalytic performance. Increasing the steric bulk at these positions can significantly enhance both the activity and enantioselectivity of the catalyst. In the titanium-catalyzed enantioselective arylation of aldehydes, H8-BINOL ligands with bulky 3,5-di-tert-butylphenyl or 3,5-di(9-anthracenyl)phenyl substituents at the 3-position led to catalysts with remarkably high activity, achieving high enantioselectivities (>90% ee) even at very low catalyst loadings (S/C ratio of 800). snnu.edu.cn X-ray and NMR studies revealed that these bulky substituents weaken the intramolecular aggregation of the titanium catalyst, leading to a more active catalytic species. snnu.edu.cn
Furthermore, comparative studies have consistently shown that H8-BINOL-based catalysts can outperform their fully aromatic BINOL analogs in certain reactions. For example, in the rhodium-catalyzed enantioselective arylation of N-Boc/trityl ketimines, a screening of various BINOL and H8-BINOL-derived ligands demonstrated that the H8-BINOL derivative was the most versatile and effective catalyst. nih.gov Similarly, in Brønsted acid-catalyzed additions of hydrazones to imines, H8-BINOL-derived catalysts with sterically demanding substituents at the 3,3'-positions were optimal for achieving high selectivity, outperforming their unsaturated counterparts. capes.gov.br These findings highlight the advantageous structural properties of the this compound scaffold in the design of highly effective and selective asymmetric catalysts.
Mechanistic and Computational Investigations of Reactions Involving 1,2,3,4 Tetrahydro 1,1 Binaphthalene
Elucidation of Reaction Mechanisms in Asymmetric Transformations
Understanding the precise mechanism of a catalytic reaction is paramount for the rational design of more efficient and selective catalysts. Computational studies have been instrumental in elucidating the complex reaction pathways in asymmetric transformations catalyzed by derivatives of 1,2,3,4-Tetrahydro-1,1'-binaphthalene.
For instance, in the context of asymmetric hydrogenation of ketones catalyzed by ruthenium(II) complexes bearing diphosphine ligands like BINAP, mechanistic studies have revealed the operation of a nonclassical metal-ligand bifunctional mechanism. nih.gov This mechanism involves the simultaneous transfer of a hydride from the ruthenium center and a proton from the diamine ligand to the carbonyl group of the substrate via a six-membered pericyclic transition state. nih.gov The chirality of the BINAP ligand dictates the facial selectivity of the ketone, leading to the formation of one enantiomer of the alcohol in excess.
In a different application, the Rh(I)/H8-BINAP catalyzed [2+2+2] cycloaddition for the synthesis of fluoranthenes has been investigated. acs.org Mechanistic studies, combining experimental and theoretical approaches, have demonstrated that noncovalent interactions between the phenyl groups on both the substrates and the H8-BINAP ligand play a crucial role. These interactions stabilize the transition states, thereby accelerating the reaction even at room temperature. acs.org
Furthermore, in the iridium-catalyzed enantioselective hydrogenation of N-arylimines using H8-BINOL-derived phosphoramidite (B1245037) ligands, the electronic nature of the substituents on the phenyl ring of the substrate was found to have a partial impact on the enantioselectivity. nih.gov Mechanistic proposals for such reactions often involve the formation of a key intermediate where the substrate coordinates to the chiral metal complex, and the subsequent stereodetermining step is the migratory insertion or hydride transfer.
A proposed mechanism for the (S)-H8-BINOL-Ti(Oi-Pr)2 complex catalyzed addition of aryllithiums to aldehydes suggests the formation of an intermediate complex that delivers the aryl group to the aldehyde with high enantioselectivity. acs.org The use of additives like TMEDA is crucial to prevent racemization. acs.org
Density Functional Theory (DFT) Studies of Catalytic Cycles and Transition States
Density Functional Theory (DFT) has become an indispensable tool for investigating the electronic structure, geometry, and energetics of reactants, intermediates, transition states, and products in catalytic cycles. rsc.orgnih.govresearchgate.net These calculations provide quantitative insights that are often difficult to obtain experimentally.
DFT calculations have been employed to study the racemization barriers of 1,1'-binaphthyl and its diol derivative, providing insights into the conformational flexibility and stability of the binaphthyl scaffold. nih.gov For reactions catalyzed by H8-BINAP and H8-BINOL derivatives, DFT is used to map out the entire catalytic cycle, identifying the rate-determining and enantio-determining steps.
In the Rh(I)/H8-BINAP-catalyzed cycloaddition, DFT calculations revealed that the H8-BINAP ligand effectively stabilizes the reaction intermediates, which is key to enabling the reaction to proceed at room temperature. acs.org The calculations also helped to rationalize the unexpected reactivity of sterically bulky substrates by identifying stabilizing noncovalent interactions in the transition states. acs.org
For the asymmetric Nazarov cyclization, DFT studies have been used to compare the performance of BINOL-derived phosphoric acid and H8-BINOL-derived dithiophosphoric acid catalysts. researchgate.net The calculations indicated that the higher acidity of the BINOL phosphoric acid leads to greater reactivity. Furthermore, attractive non-covalent interactions were identified as being crucial for the high enantioselectivity observed with the BINOL phosphoric acid catalyst. researchgate.net Conversely, the poor performance of the H8-BINOL dithiophosphoric acid was attributed to an unexpected covalent bond formation between the catalyst and the substrate. researchgate.net
The selection of the appropriate DFT functional and basis set is critical for obtaining accurate results, especially for transition metal complexes. researchgate.netresearchgate.netmdpi.com Benchmarking studies are often performed to validate the computational methodology against experimental data. mdpi.com For instance, a study on 3d transition metal hydrides found that single-point calculations with the PBE0-D3(PCM)/def2-TZVP level of theory accurately reproduced experimental hydricity values. mdpi.com
The table below presents a summary of representative energy barriers calculated using DFT for different types of reactions.
| Reaction Type | Catalyst System | Substrate | Calculated Activation Energy (Ea) | Reference |
| OH Radical Addition | - | Acenaphthylene | Smallest Ea at specific positions | mdpi.com |
| OH Radical Addition | - | Anthracene | Smallest Ea at specific positions | mdpi.com |
| Nef-type Rearrangement | - | Nitromethane and Coumarin | 142.4 kJ mol⁻¹ (assisted by water) | acs.org |
Quantum Mechanics/Molecular Mechanics (QM/MM) Calculations for Complex Systems
For large and complex systems, such as enzyme-catalyzed reactions or reactions in a solvent environment, full quantum mechanical calculations can be computationally prohibitive. Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a viable solution by treating a small, electronically significant part of the system (the QM region, e.g., the catalyst and substrate) with a high level of theory, while the rest of the system (the MM region, e.g., the protein scaffold or solvent molecules) is described by a classical force field. nih.govrsc.org
While direct QM/MM studies on this compound are not extensively reported, the methodology has been widely applied to understand catalysis in complex environments, and its application to systems involving this scaffold is a logical extension. For example, QM/MM simulations have been used to investigate the catalytic mechanism of enzymes like P450, providing insights into hydrogen atom abstraction barriers and the role of the protein environment. acs.org
In the context of asymmetric catalysis, QM/MM calculations can be employed to model the interaction of a chiral catalyst, such as a metal complex of an H8-BINAP derivative, with a substrate within a more realistic representation of the reaction medium. This approach can capture the subtle effects of the solvent and counterions on the stability of intermediates and transition states, leading to a more accurate prediction of enantioselectivity.
A study on asymmetric Nazarov cyclizations utilized both DFT and QM/MM techniques to understand the catalytic processes. researchgate.net This highlights the utility of combining different computational methods to gain a comprehensive understanding of complex reactions. The development of fragmentation methods like the Molecules-in-Molecules (MIM) approach allows for accelerated QM calculations on large systems like protein-ligand complexes, showing promise for future applications in catalyst design. nih.govrsc.org
The table below shows a comparison of computational methods for studying complex systems.
| Method | Description | Advantages | Limitations |
| DFT | A quantum mechanical method that calculates the electronic structure of a system based on its electron density. | Good balance of accuracy and computational cost for many systems. rsc.org | Can be computationally expensive for very large systems. chemeo.com |
| QM/MM | A hybrid method where a small, reactive part of the system is treated with quantum mechanics and the rest with molecular mechanics. | Allows the study of large, complex systems that are intractable for full QM methods. researchgate.net | The accuracy depends on the partitioning of the system and the interface treatment. |
| MM | A classical method that uses force fields to describe the potential energy of a system. | Computationally very efficient, allowing for long simulations of large systems. nih.gov | Does not describe electronic effects like bond breaking/formation. |
Molecular Modeling and Dynamics Simulations for Conformation and Reactivity
Molecular modeling and molecular dynamics (MD) simulations are powerful tools for exploring the conformational landscape of molecules and simulating their dynamic behavior over time. nih.govnih.gov These methods are particularly useful for understanding the flexibility of chiral ligands and how their conformational preferences influence their reactivity and selectivity.
For ligands based on the 1,1'-binaphthyl scaffold, the dihedral angle between the two naphthalene (B1677914) rings is a critical parameter that defines the chiral environment. MD simulations can be used to sample the accessible conformations of this compound and its derivatives, providing insights into the distribution of dihedral angles and the energy barriers for rotation.
MD simulations have been used to study the binding of 1,1'-binaphthyl-2,2'-diyl hydrogenphosphate enantiomers to a chiral molecular micelle. evitachem.com The simulations revealed the preferred binding site and showed that the (S)-enantiomer formed stronger interactions and had a lower binding free energy than the (R)-enantiomer, which was in agreement with experimental observations. evitachem.com Such studies provide a framework for understanding the chiral recognition processes involving binaphthyl derivatives.
In the context of catalyst design, MD simulations can be used to study the dynamics of the catalyst-substrate complex, helping to identify key interactions that lead to stereoselectivity. By simulating the approach of the substrate to the chiral catalyst, it is possible to build models that explain the origin of the observed enantiomeric excess.
Recent advancements in differentiable molecular simulations are enabling the development of more accurate force fields for molecular dynamics by optimizing parameters against experimental or high-level quantum mechanical data. nist.gov These improved force fields will enhance the predictive power of MD simulations in studying the conformation and reactivity of complex molecules like this compound and its catalytic derivatives.
The table below summarizes key parameters often investigated in molecular dynamics simulations of chiral ligands.
| Parameter | Description | Relevance to Reactivity and Selectivity |
| Dihedral Angle | The angle between the two naphthyl rings in the binaphthyl scaffold. | Defines the geometry of the chiral pocket and influences the approach of the substrate. |
| RMSD (Root Mean Square Deviation) | A measure of the average distance between the atoms of superimposed structures. | Indicates the stability of a particular conformation or a protein-ligand complex over time. nih.gov |
| RMSF (Root Mean Square Fluctuation) | A measure of the displacement of a particular atom or residue from its average position. | Highlights the flexible regions of a molecule, which can be important for substrate binding and product release. |
| Binding Free Energy | The free energy change upon binding of a ligand to a receptor. | Quantifies the strength of the interaction and can be used to predict binding affinity. |
Future Research Directions and Emerging Academic Applications
Development of Next-Generation Ligands and Organocatalysts from 1,2,3,4-Tetrahydro-1,1'-binaphthalene
The future of asymmetric catalysis lies in the rational design of ligands to achieve higher efficiency, selectivity, and broader substrate scope. The this compound scaffold is a promising platform for developing such next-generation catalysts.
Rationale for Development: The partial saturation of one naphthalene (B1677914) ring in the this compound structure, as compared to the well-known BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), introduces significant changes:
Modified Dihedral Angle: The C2-symmetric framework of binaphthyl compounds possesses axial chirality due to restricted rotation (atropisomerism). wikipedia.org Hydrogenation alters the geometry and flexibility of the scaffold, which can change the dihedral angle between the naphthyl units. This modification can create a more effective chiral pocket in catalyst complexes, potentially leading to enhanced enantiocontrol. nih.gov
Research Directions: Future research will likely focus on synthesizing phosphine (B1218219) derivatives of this compound, analogous to H4-BINAP, and evaluating their performance in key asymmetric transformations. These ligands are expected to be particularly useful in ruthenium, rhodium, and iridium-catalyzed hydrogenations. ethz.chwikipedia.org For instance, Ru-BINAP systems are known to be highly effective for the asymmetric hydrogenation of a wide range of substrates, including ketones and olefins. ethz.chnptel.ac.in The development of catalysts based on the tetrahydro-binaphthyl scaffold could lead to improved performance for challenging substrates where existing catalysts show limitations.
The table below outlines potential research areas for new ligands derived from this compound, drawing parallels with established BINAP applications.
| Catalyst System | Target Reaction | Potential Advantage of Tetrahydro Scaffold |
| Ruthenium-based | Asymmetric Hydrogenation of Ketones | Enhanced enantioselectivity due to a better-defined chiral pocket. nih.govwikipedia.org |
| Rhodium-based | Asymmetric Hydrogenation of Olefins | Improved activity and selectivity for specific substrate classes. ethz.chnptel.ac.in |
| Iridium-based | Asymmetric Hydrogenation of Imines | Higher turnover numbers and efficiency for challenging substrates. researchgate.net |
| Palladium-based | Asymmetric C-C Coupling Reactions | Modified electronic properties leading to different reactivity or selectivity. researchgate.net |
| Organocatalysts | Michael Additions, Aldol Reactions | A more flexible and tunable chiral backbone for non-metal-catalyzed reactions. |
Integration into Supramolecular Assemblies and Frameworks
Supramolecular chemistry, which involves the assembly of molecules through non-covalent interactions, offers a powerful approach to creating functional materials. semanticscholar.orgnih.gov The rigid, chiral, and tunable nature of binaphthyl derivatives makes them excellent building blocks for complex architectures like macrocycles and porous frameworks. nih.gov
Future Applications: The this compound scaffold provides a unique building block for supramolecular chemistry. Its reduced planarity compared to fully aromatic binaphthyls can lead to novel three-dimensional packing arrangements and host-guest properties.
Chiral Macrocycles for Molecular Recognition: Binaphthyl-based macrocycles have been developed for the selective recognition of anions and other guests. mdpi.com Incorporating the tetrahydro-binaphthyl unit could create hosts with different cavity sizes and shapes, enabling the selective binding of new target molecules. Research in this area would involve designing and synthesizing macrocycles and studying their binding properties using techniques like NMR titration. mdpi.com
Conjugated Microporous Polymers (CMPs): Chiral CMPs have been synthesized using BINAP ligands to create solid, recyclable catalysts for asymmetric reactions. rsc.org These materials benefit from a high surface area and the spatial isolation of catalytic sites. Building CMPs from this compound derivatives could result in polymers with different porosity, thermal stability, and catalytic performance. These materials could be particularly effective as heterogeneous catalysts for asymmetric hydrogenations. rsc.org
Hydrogen-Bonded Organic Frameworks (HOFs): HOFs are crystalline materials assembled through hydrogen bonds, offering a platform for creating functional materials for sensing, separation, and catalysis. semanticscholar.orgmdpi.com The introduction of functional groups (e.g., hydroxyls, amides) onto the this compound scaffold would allow it to act as a multitopic hydrogen-bond donor/acceptor, directing the assembly of novel chiral HOFs.
Applications in Materials Science (e.g., Chiral Organic Electronics, Sensors)
The unique optoelectronic and chiral properties of binaphthyl derivatives have led to their use in advanced materials. nih.gov The tetrahydro-binaphthyl scaffold is a promising candidate for creating next-generation materials with tailored properties.
Chiral Organic Electronics: The field of chiral electronics leverages spin-selective charge transport through chiral materials. Binaphthyl derivatives are of interest for developing:
Chiral Emitters for OLEDs: The helical structure of binaphthyls can induce circularly polarized luminescence (CPL), a desirable property for 3D displays and secure communications. The modified electronic structure of this compound could be used to tune the emission wavelength and quantum efficiency of such materials.
Semiconductors for Spintronics: Chiral organic semiconductors can act as spin filters. The tetrahydro-binaphthyl core could be functionalized and incorporated into polymers or small molecules to investigate its performance in organic spintronic devices.
Chiral Sensors: The development of sensors capable of enantioselective detection is a major goal in analytical chemistry.
Optical Sensors: Binaphthyl derivatives have been used to create optical sensors for molecular recognition. nih.gov The integration of the this compound scaffold into fluorescent or colorimetric sensor molecules could lead to systems with high sensitivity and enantioselectivity for detecting chiral analytes, such as amino acids or pharmaceutical compounds.
Sustainable and Green Chemistry Approaches in Synthesis and Catalysis Utilizing the Scaffold
The principles of green chemistry, which aim to reduce waste and hazardous substance use, are increasingly important in chemical manufacturing. aacmanchar.edu.inrsisinternational.org Research into this compound is aligned with these goals in two main ways: the sustainable synthesis of the scaffold itself and its use in green catalytic processes.
Sustainable Synthesis:
Catalytic Hydrogenation: The most direct route to this compound is the catalytic hydrogenation of 1,1'-binaphthalene (B165201). Future research will focus on developing highly selective and reusable heterogeneous catalysts for this transformation, minimizing the need for precious metal catalysts and simplifying product purification.
Solvent-Free and Microwave-Assisted Methods: Traditional syntheses of binaphthyl derivatives often require harsh conditions and organic solvents. Green approaches, such as solvent-free grinding methods or microwave-assisted synthesis, have been shown to be effective for preparing related compounds like BINOL. aacmanchar.edu.inrsisinternational.org Applying these techniques to the synthesis and derivatization of the tetrahydro-binaphthyl scaffold would significantly reduce the environmental impact.
Green Catalysis: Catalysts derived from the this compound scaffold can contribute to green chemistry by enabling more efficient and environmentally benign reactions.
High Atom Economy: Asymmetric hydrogenation is an example of a highly atom-economical reaction, where all atoms from the reactants are incorporated into the product. guidechem.com Catalysts that perform this reaction with high efficiency and selectivity are inherently green.
Recyclable Catalysts: Incorporating the tetrahydro-binaphthyl ligand into solid supports like conjugated microporous polymers (CMPs) or immobilizing it on materials like silica (B1680970) would allow for the easy separation and reuse of the catalyst, reducing waste and cost. rsc.org
Catalysis in Green Solvents: A key area of research is the functionalization of ligands to make them soluble and stable in environmentally friendly solvents like water or supercritical CO2. rsc.org Developing water-soluble derivatives of tetrahydro-binaphthyl ligands would be a significant step towards greener industrial processes.
Q & A
Q. What are the established synthetic routes for 1,2,3,4-Tetrahydro-1,1'-binaphthalene, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves catalytic hydrogenation of 1,1'-binaphthyl derivatives or Friedel-Crafts alkylation using Lewis acids (e.g., AlCl₃). Key variables include:
- Catalyst selection : Palladium on carbon (Pd/C) for hydrogenation yields >80% under 50–100 bar H₂ at 80–120°C .
- Solvent effects : Polar aprotic solvents (e.g., dichloromethane) improve electrophilic substitution in alkylation steps .
- Temperature control : Exothermic reactions require gradual heating to avoid side products like over-reduced isomers .
Q. What spectroscopic techniques are recommended for structural characterization?
Methodological Answer:
- NMR : ¹H and ¹³C NMR (CDCl₃) identify aromatic protons (δ 6.8–7.5 ppm) and aliphatic CH₂ groups (δ 1.5–2.8 ppm). NOESY confirms stereochemistry in binaphthyl systems .
- GC-MS : Electron ionization (70 eV) detects molecular ions (m/z ~258) and fragmentation patterns (e.g., loss of methyl groups) .
- IR : Stretching vibrations at 3050 cm⁻¹ (aromatic C-H) and 1600 cm⁻¹ (C=C) validate backbone integrity .
Q. What safety protocols are critical for handling this compound?
Methodological Answer:
- Ventilation : Use fume hoods to prevent inhalation exposure; OSHA permissible exposure limit (PEL) for naphthalene derivatives is 10 ppm .
- Storage : Store in amber glass under inert gas (N₂/Ar) at 4°C to prevent oxidation .
- Waste disposal : Neutralize with 10% NaOH before incineration to avoid polycyclic aromatic hydrocarbon (PAH) formation .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be optimized?
Methodological Answer:
- Chiral catalysts : Use (R)-BINOL-derived phosphoric acids (10 mol%) for asymmetric hydrogenation, achieving up to 95% ee .
- Solvent polarity : Low-polarity solvents (e.g., toluene) enhance stereochemical control by stabilizing transition states .
- Kinetic resolution : Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 90:10) .
Q. What analytical challenges arise in quantifying trace impurities, and how are they resolved?
Methodological Answer:
- Matrix interference : Solid-phase extraction (SPE) with Oasis HLB cartridges (60 mg, 3 cc) removes interfering organics from environmental samples .
- Detection limits : LC-MS/MS (MRM mode) achieves limits of 0.1 ng/mL using transitions like m/z 258 → 185 .
- Calibration : Internal standards (e.g., deuterated naphthalene-d₈) correct for recovery variability during sample preparation .
Q. How can contradictions in thermodynamic data (e.g., ΔfH°gas) be resolved?
Methodological Answer:
- Source validation : Cross-reference NIST WebBook values (ΔfH°gas = 78.3 kJ/mol) with high-level DFT calculations (B3LYP/6-311+G**) .
- Experimental replication : Use combustion calorimetry (±0.5% uncertainty) to verify enthalpy of formation .
- Error analysis : Identify discrepancies due to isomeric impurities via GC-MS purity checks (>99%) .
Q. What computational methods predict reactivity in functionalization reactions?
Methodological Answer:
- DFT modeling : Optimize transition states at the M06-2X/def2-TZVP level to identify electrophilic attack sites (C2/C4 positions) .
- Molecular dynamics : Simulate solvent effects (e.g., THF vs. DMF) on reaction pathways using GROMACS .
- QSPR models : Corrate Hammett σ values with regioselectivity in nitration/sulfonation reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
